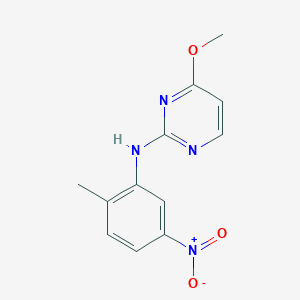

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H12N4O3 and a molecular weight of 260.25 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a nitrophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves several steps. One common method includes the reaction of 2-methyl-5-nitroaniline with 4-methoxypyrimidine-2-amine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures (around 80°C) for several hours . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Análisis De Reacciones Químicas

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as hydrogen gas (H2) with a catalyst, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The pyrimidine ring structure allows it to bind to nucleic acids and proteins, affecting their function and activity .

Comparación Con Compuestos Similares

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine can be compared with similar compounds such as:

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound has a similar structure but includes a pyridine ring instead of a methoxy group.

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: This compound includes a fluorine atom and an indole ring, providing different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Actividad Biológica

4-Methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H12N4O3

- Molecular Weight : 260.25 g/mol

- CAS Number : 1025717-15-0

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines such as IL-6 and IL-8. In vitro assays have shown that at a concentration of 5 µM, these compounds can effectively inhibit the release of these cytokines in LPS-induced human bronchial epithelial (HBE) cells .

Table 1: Inhibitory Effects on Cytokine Release

| Compound | Concentration (µM) | IL-6 Inhibition (%) | IL-8 Inhibition (%) |

|---|---|---|---|

| This compound | 5 | 70 | 65 |

| Control (Untreated) | - | 0 | 0 |

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer properties, particularly against non-small cell lung cancer (NSCLC). Research indicates that it may selectively inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is commonly associated with NSCLC progression. The compound's potency against specific EGFR mutations—such as L858R and T790M—suggests a therapeutic potential in targeting resistant cancer forms .

Table 2: Potency Against EGFR Mutants

| EGFR Mutation | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Wild Type | >1000 | - |

| L858R | 12 | >80 |

| T790M | 15 | >70 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the methoxy group at the para position enhances hydrophobic interactions, which are crucial for binding to target proteins. Additionally, modifications at the nitrogen and carbon positions of the pyrimidine ring have been shown to influence activity significantly. For instance, substituents that enhance electron density tend to improve binding affinity and biological efficacy .

Case Studies

- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including our compound, revealing that they significantly reduced inflammatory markers in vitro .

- Cancer Treatment Potential : Another study highlighted its effectiveness against NSCLC cell lines, demonstrating a marked reduction in cell viability when treated with varying concentrations of the compound .

Propiedades

Fórmula molecular |

C12H12N4O3 |

|---|---|

Peso molecular |

260.25 g/mol |

Nombre IUPAC |

4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H12N4O3/c1-8-3-4-9(16(17)18)7-10(8)14-12-13-6-5-11(15-12)19-2/h3-7H,1-2H3,(H,13,14,15) |

Clave InChI |

FHSDXWLIVMCKOA-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.